Anacardic acid (CAS 16611-84-0) is a naturally derived phenolic lipid comprising a salicylic acid headgroup and a 15-carbon alkyl side chain. As the primary bioactive constituent of cold-extracted cashew nut shell liquid, it serves as a critical precursor in pharmaceutical and chemical synthesis due to its dual functionality as a histone acetyltransferase inhibitor and a bidentate chelating agent . Unlike standard short-chain phenolic acids, its amphiphilic structure imparts lipophilicity, enabling integration into lipid bilayers and non-polar solvent systems. For industrial and scientific buyers, procuring high-purity anacardic acid is strictly required for downstream applications that depend on the intact carboxylic acid moiety, a functional group that is permanently lost in thermally processed or technical-grade derivatives .
Generic substitution of anacardic acid with its structural analogs, such as salicylic acid or cardanol, fundamentally compromises application efficacy and process chemistry. Salicylic acid lacks the C15 alkyl tail, rendering it insufficiently lipophilic to penetrate complex biological membranes or uncouple mitochondrial oxidative phosphorylation [1]. Conversely, cardanol—the thermal decarboxylation product of anacardic acid—retains the alkyl tail but lacks the carboxylic acid group[1]. This missing carboxylate eliminates the molecule's ability to act as a bidentate ligand for transition metal chelation and drastically reduces its binding affinity for epigenetic targets like p300. Furthermore, substituting purified anacardic acid with crude cashew nut shell liquid introduces unpredictable ratios of cardol and cardanol, leading to irreproducible polymerization kinetics and off-target biological toxicity [1].
The presence of the C15 alkyl chain on the salicylic acid backbone exponentially increases its interaction with bacterial cell membranes. In comparative assays against Gram-positive bacteria such as S. mutans, anacardic acid demonstrates inhibitory effects that standard salicylic acid cannot replicate [1]. Specifically, anacardic acid exhibits a Minimum Inhibitory Concentration that is orders of magnitude lower than its short-chain analog, driven by its ability to embed into the lipid bilayer and disrupt cellular respiration[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. mutans |
| Target Compound Data | Measurable inhibition at low microgram-per-milliliter concentrations |
| Comparator Or Baseline | Salicylic acid |
| Quantified Difference | Anacardic acid is up to 2048 times more effective than salicylic acid against S. mutans. |
| Conditions | In vitro antibacterial assay against S. mutans (ATCC 25175). |
Validates the procurement of anacardic acid over standard salicylic acid for formulating membrane-penetrating antimicrobial agents.
Anacardic acid is a cell-permeable inhibitor of histone acetyltransferases, specifically targeting p300 and PCAF . The intact phenolic lipid structure is strictly required for this activity, as the molecule binds to the acetyl-CoA binding site. Decarboxylated analogs like cardanol or short-chain analogs like salicylic acid do not exhibit this specific epigenetic modulation at equivalent concentrations. Assays confirm that anacardic acid suppresses HAT activity in the low micromolar range, making it a strict requirement for specific gene regulation research .
| Evidence Dimension | IC50 for HAT (p300 / PCAF) inhibition |
| Target Compound Data | IC50 of ~8.5 µM (p300) and ~5.0 µM (PCAF) |
| Comparator Or Baseline | Salicylic acid and Cardanol |
| Quantified Difference | Anacardic acid provides targeted low-micromolar inhibition of p300/PCAF, whereas structural fragments fail to bind the active site effectively. |
| Conditions | In vitro HAT acetylation assay. |
Ensures reliable epigenetic modulation in gene expression studies, a function that cannot be replicated by decarboxylated or short-chain substitutes.
The combination of a 2-hydroxybenzoic acid moiety and a long alkyl chain allows anacardic acid to act as a mitochondrial uncoupler in cancer cells [1]. When testing the structural fragments independently, neither salicylic acid (the headgroup) nor oleic acid (a representative fatty acid tail) replicates this bioenergetic stress. In breast cancer cell models, anacardic acid stimulates basal Oxygen Consumption Rate (OCR), whereas equimolar concentrations of salicylic acid or oleic acid fail to alter basal OCR, proving that the intact anacardic acid molecule is required for OXPHOS uncoupling [1].
| Evidence Dimension | Basal Oxygen Consumption Rate (OCR) alteration |
| Target Compound Data | Significant stimulation of basal OCR at 10-25 µM |
| Comparator Or Baseline | Salicylic acid and Oleic acid at 10-25 µM |
| Quantified Difference | Anacardic acid induces measurable OCR increase, while salicylic and oleic acids show no uncoupling effect at identical concentrations. |
| Conditions | Extracellular flux analysis in MCF-7 breast cancer cells over 24 hours. |
Crucial for researchers designing mitochondrial-targeted therapies who require the complete phenolic lipid structure.
The presence of adjacent hydroxyl and carboxylic acid groups on the aromatic ring makes anacardic acid a bidentate ligand for transition metals, forming stable, lipophilic metal complexes in 1:1 and 2:1 ligand-to-metal ratios [1]. Cardanol, the decarboxylated form of anacardic acid, lacks the carboxylic acid moiety and cannot form these stable chelate rings [1]. Anacardic acid exhibits selective affinity for first-row transition metals, which is critical for specialized extraction processes and catalyst synthesis.
| Evidence Dimension | Chelation capability and complex stability |
| Target Compound Data | Forms stable 2:1 and 1:1 lipophilic complexes with Fe2+, Cu2+, and Zn2+ |
| Comparator Or Baseline | Cardanol |
| Quantified Difference | Anacardic acid provides bidentate coordination via -OH and -COOH groups, whereas cardanol only offers weak monodentate -OH interactions. |
| Conditions | Ligand-metal complexation in non-polar or biphasic solvent systems. |
Provides the necessary coordination chemistry for buyers synthesizing lipophilic metal catalysts or advanced solvent extraction agents.
Due to its low-micromolar IC50 against p300 and PCAF, anacardic acid is the required baseline inhibitor for screening novel epigenetic modulators . Its intact structure is necessary for acetyl-CoA competitive binding, making it the correct procurement choice over fragmented analogs in oncology and gene regulation research.
Leveraging its bidentate chelation capability, which is absent in cardanol, anacardic acid is utilized to synthesize highly lipophilic Fe2+, Cu2+, and Zn2+ complexes [1]. These complexes are utilized for homogeneous catalysis in non-polar organic solvents or as specialized extraction agents.
The C15 alkyl chain provides membrane-penetrating properties, allowing anacardic acid to disrupt Gram-positive bacterial respiration at concentrations where salicylic acid is entirely ineffective [1]. This makes it an appropriate active ingredient for bio-based, anti-biofouling marine and industrial coatings.
Anacardic acid's ability to uncouple oxidative phosphorylation—a trait not shared by its constituent salicylic or fatty acid moieties—makes it a critical precursor for developing mitocans aimed at disrupting the bioenergetics of therapy-resistant cancer cells[2].
Irritant